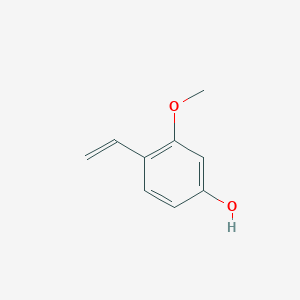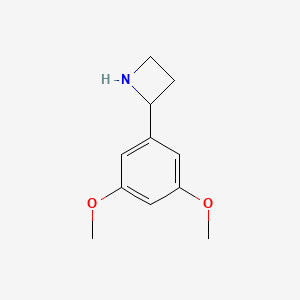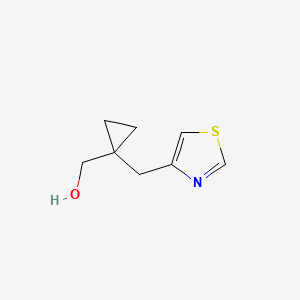![molecular formula C8H15N2NaO3 B13520991 sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate](/img/structure/B13520991.png)
sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate is a versatile chemical compound with a unique structure that enables diverse applications. It is known for its potential in scientific research, particularly in studying biological processes and developing innovative solutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate involves a series of synthetic steps. One common method includes the reaction of dimethylamine with N-methylacetamide, followed by the addition of sodium propanoate. The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary, but they typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is valuable in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 3-[2-(dimethylamino)-N-ethylacetamido]propanoate
- Sodium 3-[2-(dimethylamino)-N-propylacetamido]propanoate
- Sodium 3-[2-(dimethylamino)-N-butylacetamido]propanoate
Uniqueness
Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it particularly valuable for certain applications .
Propriétés
Formule moléculaire |
C8H15N2NaO3 |
|---|---|
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
sodium;3-[[2-(dimethylamino)acetyl]-methylamino]propanoate |
InChI |
InChI=1S/C8H16N2O3.Na/c1-9(2)6-7(11)10(3)5-4-8(12)13;/h4-6H2,1-3H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
JVYXUSTZIOXUCU-UHFFFAOYSA-M |
SMILES canonique |
CN(C)CC(=O)N(C)CCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



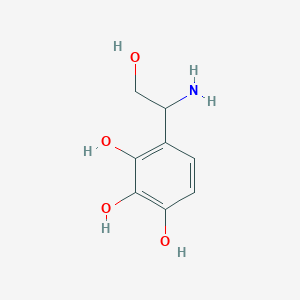

![Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid](/img/structure/B13520931.png)
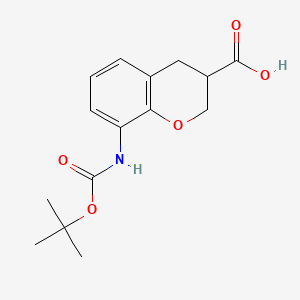
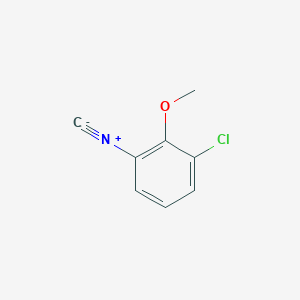
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
![tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)
![(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B13520959.png)
![O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride](/img/structure/B13520976.png)
![Ethyl 1-aminospiro[2.5]octane-6-carboxylate](/img/structure/B13520980.png)
